4-((4-benzylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
Description
4-((4-benzylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a benzylpiperazine moiety with a chromenone core, making it a subject of study for its potential biological and chemical properties.
Properties
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c27-24-15-21(22-13-19-7-4-8-20(19)14-23(22)28-24)17-26-11-9-25(10-12-26)16-18-5-2-1-3-6-18/h1-3,5-6,13-15H,4,7-12,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZGMGKWEBJRSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)OC(=O)C=C3CN4CCN(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-benzylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of benzylpiperazine with a suitable electrophile, followed by cyclization reactions to form the chromenone core. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is crucial to minimize costs and environmental impact while maximizing yield .
Chemical Reactions Analysis
Types of Reactions
4-((4-benzylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium hydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
Biological Activities
Research indicates that 4-((4-benzylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one exhibits diverse biological activities:
-
Antimicrobial Activity : Demonstrated significant inhibitory effects against various bacterial and fungal strains. For example:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
- Candida albicans : MIC of 16 µg/mL .
- Anticancer Properties : Similar compounds have shown potential in inhibiting cancer cell proliferation, suggesting that this compound may also possess anticancer activity.
- Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory pathways, potentially useful in therapeutic applications .
Applications in Research
The unique properties of this compound suggest several applications in scientific research:
- Pharmacological Studies : Investigating its potential as a therapeutic agent for infectious diseases and cancer treatment.
- Material Science : Exploring its use in developing new materials due to its unique chemical structure.
- Chemical Synthesis : Serving as a building block for synthesizing more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-((4-benzylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzylpiperazine: A simpler analog that lacks the chromenone core but shares the benzylpiperazine moiety.
Chromenone derivatives: Compounds that contain the chromenone core but differ in their substituents.
Uniqueness
4-((4-benzylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is unique due to its combined structure of benzylpiperazine and chromenone, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses compared to its simpler analogs .
Biological Activity
The compound 4-((4-benzylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one , a derivative of cyclopenta[g]chromene, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₉H₂₃N₃O
- Molecular Weight : 325.40 g/mol
- CAS Number : 1353878-17-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure suggests potential binding to neurotransmitter receptors and enzymes involved in signaling pathways.
- Receptor Interaction : The benzylpiperazine moiety indicates potential affinity for serotonin and dopamine receptors, which are crucial in mood regulation and neuropsychiatric disorders.
- Enzyme Inhibition : Studies have indicated that similar compounds can act as inhibitors of enzymes such as Sphingosine 1-phosphate lyase, which plays a role in immune modulation and inflammation .
Pharmacological Effects
Research findings indicate several pharmacological effects associated with this compound:
- Antiproliferative Activity : Preliminary studies have shown that derivatives of cyclopenta[g]chromenes exhibit significant antiproliferative effects against various cancer cell lines, suggesting potential use in oncology .
- Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Study 1: Antiproliferative Activity
In a study evaluating the antiproliferative effects on various cancer cell lines (HT-29 colon carcinoma, M21 skin melanoma, MCF7 breast carcinoma), the compound exhibited IC₅₀ values in the nanomolar range, indicating potent activity against tumor growth. The mechanism involved disruption of the cell cycle at the G₂/M phase .
Case Study 2: Neuroprotective Effects
A related compound was tested for its ability to protect against oxidative stress-induced neuronal damage. The results showed a significant reduction in cell death rates when treated with the compound, highlighting its potential for treating neurodegenerative conditions .
Q & A
Basic: What are the recommended synthetic routes for 4-((4-benzylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one, and how can purity be optimized?
The synthesis typically involves coupling a benzylpiperazine derivative with a functionalized chromenone precursor. For example, a Mannich reaction or nucleophilic substitution can introduce the benzylpiperazine moiety into the chromenone scaffold . Key steps include:
- Purification : Use liquid chromatography (e.g., cyclohexane/EtOAc/MeOH gradients) to isolate the compound, achieving yields up to 63% .
- Characterization : Confirm purity via and NMR (e.g., δ 2.65 ppm for piperazine protons, δ 147.47 ppm for chromenone carbonyl) and elemental analysis .
Advanced: How can contradictions between spectroscopic data and crystallographic models be resolved during structural validation?
Discrepancies often arise from dynamic effects (e.g., conformational flexibility) or crystal packing forces. To address this:
- X-ray refinement : Use SHELXL for high-resolution crystallographic refinement, ensuring anisotropic displacement parameters (ADPs) are accurately modeled .
- DFT calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian) to identify dominant conformers in solution .
- Validation tools : Apply PLATON or Mercury to check for geometric outliers and hydrogen-bonding consistency .
Basic: What analytical techniques are most effective for assessing the compound’s stability under varying conditions?
- HPLC : Use a C18 column with a methanol/sodium acetate buffer (pH 4.6) mobile phase to monitor degradation products under thermal or photolytic stress .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >160°C for related chromenones) .
- Mass Spectrometry (HRMS) : Confirm molecular integrity via exact mass matching (e.g., [M+H] expected within 3 ppm error) .
Advanced: How can hydrogen-bonding networks in the crystal structure inform intermolecular interactions and polymorph screening?
- Graph set analysis : Classify hydrogen bonds (e.g., motifs) using Etter’s formalism to predict packing motifs .
- Polymorph prediction : Employ Materials Studio or Mercury to simulate crystal forms, prioritizing synthons involving the chromenone carbonyl or piperazine N-H groups .
- Experimental screening : Vary solvents (e.g., ethanol vs. acetonitrile) during crystallization to isolate polymorphs .
Basic: What strategies are recommended for resolving low yields in the final coupling step of the synthesis?
- Catalyst optimization : Test palladium catalysts (e.g., Pd/C) or base conditions (e.g., KCO vs. EtN) to improve cross-coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction time and side-product formation by using controlled microwave heating (e.g., 100°C, 30 min) .
Advanced: How can computational methods predict the compound’s binding affinity for biological targets (e.g., GPCRs)?
- Molecular docking : Use AutoDock Vina or Glide to model interactions with the benzylpiperazine moiety and GPCR hydrophobic pockets .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on π-π stacking between the chromenone ring and receptor residues .
Basic: What crystallographic software is essential for determining the compound’s X-ray structure?
- Data processing : Use WinGX for integration and scaling of diffraction data .
- Structure solution : Apply SHELXD for phase determination via direct methods .
- Refinement : Optimize ADPs and occupancy factors in SHELXL, and validate with CIF checkers like checkCIF .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?
- Metabolic profiling : Use hepatic microsomes to identify vulnerable sites (e.g., piperazine N-demethylation) and introduce blocking groups (e.g., trifluoromethyl) .
- LogP optimization : Modify the benzyl group’s substituents (e.g., -OCH to -CF) to balance solubility and membrane permeability, calculated via ChemDraw .
Basic: How should researchers handle discrepancies in melting point data across different batches?
- Recrystallization : Repurify using a mixed solvent system (e.g., ethanol/water) to remove impurities affecting melting behavior .
- DSC analysis : Perform differential scanning calorimetry to detect polymorphic transitions or solvate formation .
Advanced: What mechanistic insights can be gained from studying the compound’s electrochemical behavior?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
